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1-Ethynyl-1-(propan-2-yl)cyclopropane Documentation Hub

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  • Product: 1-Ethynyl-1-(propan-2-yl)cyclopropane
  • CAS: 2101782-54-9

Core Science & Biosynthesis

Foundational

Conformational Analysis of 1-Ethynyl-1-isopropylcyclopropane: A Technical Guide

Executive Summary This technical guide provides a rigorous analysis of the conformational landscape, electronic structure, and synthetic accessibility of 1-Ethynyl-1-isopropylcyclopropane . This specific scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the conformational landscape, electronic structure, and synthetic accessibility of 1-Ethynyl-1-isopropylcyclopropane . This specific scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a rigidified, lipophilic bioisostere for tert-butyl or gem-dimethyl groups.

The analysis focuses on the unique steric-electronic conflict between the Walsh orbital conjugation of the cyclopropyl-ethynyl axis and the torsional strain introduced by the bulky isopropyl group.

Part 1: Structural Theory & Electronic Basis

The Cyclopropyl-Ethynyl Conjugation (Electronic Driver)

The cyclopropane ring is not merely a steric spacer; it is an electronic modulator. The C-C bonds of the ring possess significant


-character (approx. 

hybridization), forming Walsh orbitals .
  • Mechanism: The ethynyl group (

    
    ) is a 
    
    
    
    -acceptor. To maximize conjugation, the
    
    
    -system of the alkyne must align parallel to the Walsh orbitals of the cyclopropane ring.
  • Conformational Consequence: This electronic effect favors a bisected conformation , where the alkyne axis lies in the plane that bisects the C2-C1-C3 angle.

The Isopropyl Rotational Barrier (Steric Driver)

The isopropyl group introduces significant steric bulk. In monosubstituted isopropylcyclopropane, the preferred conformation places the methine hydrogen anti to the ring (bisected) to minimize interaction between the isopropyl methyls and the ring hydrogens (C2/C3).

  • The Gem-Disubstituted Conflict: In 1-Ethynyl-1-isopropylcyclopropane, the isopropyl group shares C1 with the linear ethynyl group. Unlike a methyl group, the ethynyl group is cylindrically symmetrical and sterically "thin" at the point of attachment.

  • Predicted Global Minimum: The isopropyl group will likely adopt a conformation where its methine hydrogen is syn-periplanar to the ethynyl group. This directs the two bulky methyl groups away from the ring hydrogens and the alkyne

    
    -cloud, satisfying both steric relief and electronic alignment.
    

Part 2: Computational Analysis Protocol

To validate the theoretical model, a specific computational workflow is required. This protocol uses Density Functional Theory (DFT) to map the Potential Energy Surface (PES).

Computational Workflow (DOT Visualization)

CompWorkflow cluster_DFT DFT Optimization Loop Start Input Structure (Z-Matrix Construction) Opt Geometry Optimization Level: wB97X-D / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for imaginary freqs) Opt->Freq Analysis Boltzmann Population Analysis (298 K) Opt->Analysis PES PES Scan Rotate C(iso)-C(ring) bond (0-360°) Freq->PES If Minima Found PES->Opt Refine Conformers NBO NBO Analysis (Hyperconjugation E(2) energies) Analysis->NBO Result Global Minimum Identification NBO->Result

Figure 1: Standardized computational workflow for determining the global minimum energy conformation of gem-disubstituted cyclopropanes.

Protocol Parameters
  • Level of Theory: Use

    
    B97X-D  or M06-2X . These functionals include dispersion corrections, which are critical for accurately modeling the steric crowding between the isopropyl methyls and the ring hydrogens. Standard B3LYP often underestimates these dispersive attractions/repulsions.
    
  • Basis Set: 6-311++G(d,p) is the minimum requirement to capture the diffuse electron density of the alkyne

    
    -system.
    
  • Scan Coordinates: Perform a relaxed redundant coordinate scan of the dihedral angle

    
     in 
    
    
    
    increments.

Part 3: Synthetic Pathways & Validation

Synthesis of this scaffold is non-trivial due to the volatility of the intermediate and the potential for ring opening. The Seyferth-Gilbert Homologation is the most reliable method for introducing the ethynyl group on a quaternary center.

Synthetic Route (DOT Visualization)

Synthesis cluster_alt Alternative Industrial Route SM Isopropyl Cyclopropyl Ketone Step1 1. Wittig (Methoxymethyl) 2. Hydrolysis SM->Step1 Homologation Alt1 PCl5 / Chlorination SM->Alt1 Aldehyde 1-Isopropylcyclopropane- carbaldehyde Step1->Aldehyde Step2 Bestmann-Ohira Reagent (K2CO3, MeOH) Aldehyde->Step2 Seyferth-Gilbert Product 1-Ethynyl-1-isopropyl- cyclopropane Step2->Product Alt2 Double Elimination (KOtBu / DMSO) Alt1->Alt2 Alt2->Product

Figure 2: Primary and alternative synthetic routes. The Seyferth-Gilbert (top) is preferred for lab-scale purity; the Chlorination/Elimination (bottom) is preferred for cost-efficiency at scale.

Experimental Validation

To confirm the structure and conformation experimentally, use the following spectroscopic markers:

  • IR Spectroscopy: Look for the characteristic sharp

    
     stretch at ~3300 cm⁻¹  and the weak 
    
    
    
    stretch at ~2100 cm⁻¹ .
  • 
    C NMR:  The quaternary carbon (C1) will show a distinct shift (typically 
    
    
    
    20-30 ppm) due to the shielding effect of the cyclopropane ring anisotropy, distinct from acyclic analogs.
  • NOE (Nuclear Overhauser Effect): Irradiate the isopropyl methyl protons. Strong NOE enhancement of the cyclopropane ring protons indicates a gauche or bisected orientation; lack of enhancement suggests the methyls are pointed away (syn-periplanar to the alkyne).

Part 4: Pharmacological Implications

Bioisosterism

This scaffold acts as a "Super-Tert-Butyl" group.

  • Volume: It occupies slightly more volume than a tert-butyl group but with defined directionality.

  • Lipophilicity: The ethynyl group increases lipophilicity (

    
    ) while providing a "handle" for further functionalization (e.g., Click chemistry).
    
  • Metabolic Stability: The cyclopropane ring blocks

    
    -hydroxylation (a common metabolic soft spot in isopropyl groups), and the terminal alkyne is less prone to oxidation than a methyl group, though it can undergo CYP450-mediated oxidation to an oxirene (rare).
    
Summary Data Table
Parameter1-Ethynyl-1-isopropylcyclopropanetert-Butyl Group (Reference)
Hybridization (Core)

-like /


Geometry Rigid, TrigonalTetrahedral
Electronic Effect

-donor,

-conjugator
Strong

-donor
Metabolic Liability Low (Ring strain prevents radical formation)High (Benzylic/Allylic oxidation if adjacent)
Rotational Freedom Restricted (Isopropyl barrier)Free rotation

References

  • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules."[1][2] Transactions of the Faraday Society. Link

  • Cremer, D., & Kraka, E. (1985). "Theoretical determination of molecular structure and conformation. 13. The Walsh orbital model of cyclopropane." Journal of the American Chemical Society. Link

  • Wiberg, K. B. (1996). "Cyclopropane structural and energetic properties."[1][3][4] The Chemistry of the Cyclopropyl Group. Link

  • Müller, S., et al. (2007). "Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes." Organic Syntheses. Link

  • Gaussian, Inc. "DFT Methods and Basis Sets for Organic Conformational Analysis." Gaussian 16 User Reference. Link

Sources

Exploratory

The Intricate Dance of Reactivity: A Technical Guide to the Reactions of Terminal Alkynes with Strained Cyclopropane Rings

For Immediate Release A Senior Application Scientist's In-depth Analysis for Researchers, Scientists, and Drug Development Professionals The fusion of two of organic chemistry's most intriguing functional groups – the hi...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The fusion of two of organic chemistry's most intriguing functional groups – the high-energy, electron-rich terminal alkyne and the sterically strained, high p-character cyclopropane ring – presents a landscape of unique and powerful synthetic transformations. This technical guide provides a comprehensive exploration of the reactivity profile at this interface, offering insights into the governing principles, reaction mechanisms, and practical applications that are pivotal for modern drug discovery and complex molecule synthesis.

Foundational Principles: The Unique Chemical Nature of Terminal Alkynes and Strained Cyclopropanes

The reactivity of terminal alkynes is dominated by the sp-hybridized carbon atoms, which impart high electron density and acidity to the terminal proton. This allows them to act as nucleophiles, participate in cycloaddition reactions, and undergo transition-metal-catalyzed transformations.[1] Conversely, the cyclopropane ring, with its significant ring strain (approximately 27 kcal/mol), possesses C-C bonds with considerable p-character. This "alkene-like" character allows cyclopropanes to undergo reactions atypical for alkanes, most notably ring-opening and cycloaddition reactions, often facilitated by transition metals that can activate these strained C-C bonds.[2]

The combination of these two motifs within a single molecular framework or in a reaction mixture gives rise to a rich and diverse chemistry, where the reaction pathway is often dictated by the specific substitution pattern on both the alkyne and the cyclopropane, as well as the choice of catalyst and reaction conditions.

Key Reaction Classes at the Alkyne-Cyclopropane Interface

The interaction between terminal alkynes and strained cyclopropanes can be broadly categorized into several key reaction classes, each offering a distinct synthetic advantage.

Transition Metal-Catalyzed Cycloaddition Reactions

Cycloaddition reactions represent one of the most powerful strategies for the rapid construction of complex carbocyclic and heterocyclic scaffolds. The unique electronic and steric properties of alkynes and cyclopropanes make them excellent partners in these transformations, particularly under transition metal catalysis.

In [3+2] cycloadditions, the three-carbon cyclopropane unit reacts with the two-carbon alkyne to form a five-membered ring. This transformation is particularly prevalent with activated cyclopropanes, such as vinylcyclopropanes and alkylidenecyclopropanes. Palladium and rhodium catalysts are frequently employed to facilitate these reactions.

A proposed mechanism for a palladium-catalyzed [3+2] intramolecular cycloaddition of an alkylidenecyclopropane with a tethered alkyne involves the initial oxidative addition of the cyclopropane's C-C bond to the Pd(0) complex, forming a palladacyclobutane intermediate. This is followed by isomerization, alkyne insertion (carbometallation), and subsequent reductive elimination to yield the final cyclopentene product.[3]

Experimental Protocol: Palladium-Catalyzed Intramolecular [3+2] Cycloaddition of an Alk-5-ynylidenecyclopropane

  • Materials: Alk-5-ynylidenecyclopropane substrate, Pd(PPh₃)₄ (5 mol%), toluene (anhydrous).

  • Procedure:

    • To a solution of the alk-5-ynylidenecyclopropane in anhydrous toluene under an inert atmosphere (e.g., argon), add Pd(PPh₃)₄.

    • Heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic product.

Beyond [3+2] cycloadditions, higher-order cycloadditions such as [5+2] and [(3+2)+1] have emerged as powerful tools for the synthesis of seven-membered rings and other complex architectures.[4] For instance, rhodium(I) catalysts can promote a [(3+2)+1] cycloaddition of 1-yne-vinylcyclopropanes with carbon monoxide to generate bicyclic cyclohexenones, representing a homologous Pauson-Khand reaction.[5]

Table 1: Comparison of Cycloaddition Reactions

Cycloaddition TypeReactantsCatalyst (Typical)Product Ring SizeReference
[3+2]Alkylidenecyclopropane + AlkynePalladium5-membered[3]
[5+2]Vinylcyclopropane + AlkyneRhodium7-membered[4]
[(3+2)+1]1-Yne-vinylcyclopropane + CORhodium6-membered[5]

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Palladacyclobutane Palladacyclobutane Isomerized Intermediate Isomerized Intermediate Alkyne Insertion Alkyne Insertion Final Product Final Product Substrate Substrate

Caption: Solvent-dependent divergent pathways in the cobalt-catalyzed reaction.

C(sp³)–H Activation of Cyclopropanes for Reaction with Alkynes

A more recent and sophisticated approach involves the direct functionalization of C-H bonds on the cyclopropane ring. A notable example is the palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes. This reaction proceeds via the activation of a C(sp³)–H bond on the cyclopropane ring, leading to the formation of cyclopropane-fused γ-lactams in an atom-economical manner. T[6]his strategy avoids the need for pre-functionalized cyclopropanes and offers a direct route to valuable chiral building blocks.

The Role of Carbene Intermediates

The interplay between terminal alkynes and transition metals can also lead to the in-situ generation of metal carbene or vinylidene complexes. T[7]hese highly reactive species can then engage in a variety of transformations. While direct cyclopropanation of an alkene with a carbene derived from an alkyne is a plausible transformation, a more commonly observed pathway involves the activation of an alkyne by a transition metal to form a vinylidene complex. This can then undergo further reactions, including intramolecular cyclization, to generate carbenoid species that participate in subsequent transformations.

[7]### 4. Future Outlook and Applications in Drug Development

The reactivity profile of terminal alkynes with strained cyclopropane rings offers a rich playground for the development of novel synthetic methodologies. The ability to construct complex polycyclic systems with high levels of stereocontrol from readily available starting materials is of paramount importance to the pharmaceutical industry. Cyclopropane-containing molecules are of significant interest due to their unique conformational properties and metabolic stability. The reactions discussed herein provide powerful tools for accessing novel chemical space and for the efficient synthesis of biologically active compounds and natural products.

Future research in this area will likely focus on the development of more enantioselective catalytic systems, the expansion of substrate scope to include less activated cyclopropanes, and the application of these methodologies in the total synthesis of complex molecular targets. The continued exploration of the fundamental reactivity at the alkyne-cyclopropane interface will undoubtedly lead to the discovery of new and exciting chemical transformations.

References

  • Transition Metal-catalyzed Reactions Using Alkynes as Precursors of Carbene and Vinylidene Complexes. (n.d.). Google Vertex AI.
  • Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis - Chemical Science (RSC Publishing). (n.d.). Google Vertex AI.
  • Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - PMC. (n.d.). Google Vertex AI.
  • Activation of cyclopropanes by transition metals - Wikipedia. (n.d.). Google Vertex AI.
  • Palladium-catalysed [3+2] cycloaddition of alk-5-ynylidenecyclopropanes to alkynes: a mechanistic DFT study - PubMed. (n.d.). Google Vertex AI.
  • Transition Metal Catalyzed [5 + 2] Cycloadditions of Vinylcyclopropanes and Alkynes: A Homolog of the Diels-Alder Reaction for the Synthesis of Seven-Membered Rings | Journal of the American Chemical Society - ACS Publications. (n.d.). Google Vertex AI.
  • Rh(I)-Catalyzed [(3 + 2) + 1] Cycloaddition of 1-Yne/Ene-vinylcyclopropanes and CO: Homologous Pauson−Khand Reaction and Total Synthesis of (±)-α-Agarofuran | Organic Letters - ACS Publications. (n.d.). Google Vertex AI.
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18). Google Vertex AI.

Sources

Protocols & Analytical Methods

Method

Sonogashira Coupling of 1-Ethynyl-1-isopropylcyclopropane: Navigating Steric Hindrance in C(sp)-C(sp²) Bond Formation

An Application Note and Comprehensive Protocol for Researchers Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between termina...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for Researchers

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This application note provides a detailed guide for the successful Sonogashira coupling of 1-Ethynyl-1-isopropylcyclopropane, a sterically demanding alkyne, with various aryl halides. We will delve into the mechanistic nuances imposed by steric hindrance, propose optimized reaction conditions, provide detailed experimental protocols, and include a plausible synthetic route to the requisite alkyne. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this unique structural motif into complex molecules.

Introduction: The Challenge of Steric Hindrance

The Sonogashira coupling, co-catalyzed by palladium and copper, is renowned for its mild conditions and broad functional group tolerance.[1] However, its efficiency can be significantly hampered when one or both coupling partners are sterically congested. 1-Ethynyl-1-isopropylcyclopropane presents a formidable challenge due to the quaternary carbon atom adjacent to the alkyne, created by the bulky isopropyl and cyclopropyl groups. This steric bulk can impede several key steps in the catalytic cycle, potentially leading to low yields, sluggish reactions, and an increase in side products like alkyne homocoupling (Glaser coupling).

This guide addresses these challenges by outlining rational strategies for catalyst and ligand selection, solvent choice, and base optimization to facilitate the efficient coupling of this hindered alkyne.

Mechanistic Considerations in a Sterically Congested Environment

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] Steric hindrance from the 1-isopropylcyclopropyl group primarily impacts two critical steps:

  • Formation of the Copper Acetylide: The deprotonation of the terminal alkyne by an amine base and subsequent formation of a copper(I) acetylide species can be slowed by the bulky substituents. The accessibility of the acetylenic proton is reduced, potentially requiring a stronger base or higher temperatures.

  • Transmetalation: This is often the rate-determining step. The transfer of the bulky acetylide group from the copper atom to the palladium(II) center is highly sensitive to steric crowding on both the alkyne and the palladium complex.[2]

To overcome these hurdles, a judicious choice of reaction components is paramount. The use of bulky, electron-rich phosphine ligands on the palladium center can accelerate the reductive elimination step and promote the dissociation of the active catalyst from its resting state.[2] In some cases, a copper-free protocol may be advantageous to minimize alkyne homocoupling, a common side reaction with hindered substrates.[4][5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_Aryl->PdII_Alkyne Product R¹-C≡CR² PdII_Alkyne->Product Cu_Acetylide Cu-C≡CR² Alkyne H-C≡CR² Cu_Pi [Cu(C≡CR²)]-π-complex Alkyne->Cu_Pi Cu_Pi->Cu_Acetylide Cu_Acetylide->PdII_Aryl To Transmetalation

Figure 1: Simplified mechanism of the copper-co-catalyzed Sonogashira coupling.

Synthesis of 1-Ethynyl-1-isopropylcyclopropane

As 1-Ethynyl-1-isopropylcyclopropane is not readily commercially available, a reliable synthetic route is required. We propose a robust, multi-step synthesis starting from commercially available materials. The key transformation is the conversion of a specially prepared aldehyde to the terminal alkyne using the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, which is well-suited for base-sensitive substrates.[4][6]

Proposed Synthetic Pathway:

  • Grignard Reaction: Addition of isopropylmagnesium bromide to cyclopropyl methyl ketone to yield 1-isopropylcyclopropan-1-ol.[7]

  • Oxidative Cleavage & Rearrangement: A less common but effective method to convert a tertiary cyclopropyl carbinol to a rearranged aldehyde. Treatment with an oxidizing agent like pyridinium chlorochromate (PCC) can induce a rearrangement to form 2-isopropyl-2-methylcyclobutanone. This is not the desired aldehyde.

A More Viable Proposed Synthetic Pathway:

A more reliable method to access the required aldehyde precursor is via a multi-step sequence starting from a different commercially available material:

  • Preparation of 1-isopropylcyclopropanecarbaldehyde:

    • Step A: Simmons-Smith Cyclopropanation: Reaction of ethyl 2-isopropylacrylate with diiodomethane and a zinc-copper couple (or diethylzinc) to form ethyl 1-isopropylcyclopropanecarboxylate.

    • Step B: Reduction to Primary Alcohol: Reduction of the ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent to yield (1-isopropylcyclopropyl)methanol.

    • Step C: Oxidation to Aldehyde: Mild oxidation of the primary alcohol using pyridinium chlorochromate (PCC) or a Swern oxidation protocol to afford 1-isopropylcyclopropanecarbaldehyde.

  • Ohira-Bestmann Reaction: Conversion of the synthesized 1-isopropylcyclopropanecarbaldehyde to the terminal alkyne, 1-Ethynyl-1-isopropylcyclopropane, using the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) and a mild base like potassium carbonate.[2][4]

Synthesis_Workflow Start 1-isopropylcyclopropanecarbaldehyde Product 1-Ethynyl-1-isopropylcyclopropane Start->Product One-pot homologation Reagent Ohira-Bestmann Reagent (K₂CO₃, MeOH) Reagent->Product

Figure 2: Final step in the proposed synthesis of the target alkyne.

Optimized Protocols for Sonogashira Coupling

Based on literature precedents for sterically hindered substrates, we propose two robust protocols: a classic copper-co-catalyzed method with a specialized ligand, and a copper-free alternative.

4.1. Protocol 1: Copper-Co-catalyzed Sonogashira Coupling

This protocol is optimized for aryl iodides and electron-poor aryl bromides. The use of a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) is crucial for achieving good yields.[8]

Materials and Reagents:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 1-Ethynyl-1-isopropylcyclopropane (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.04 mmol, 4 mol%)

  • Diisopropylamine (DIPA) (3.0 mL)

  • Anhydrous Toluene (7.0 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and P(t-Bu)₃ (8.1 mg, 0.04 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (7.0 mL) and diisopropylamine (3.0 mL) via syringe. Stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • Reactant Addition: Add the aryl halide (1.0 mmol) to the flask. Follow with the dropwise addition of 1-Ethynyl-1-isopropylcyclopropane (147 mg, 1.2 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature. For less reactive aryl bromides, gentle heating to 50-60 °C may be required. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL). Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

4.2. Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or when alkyne homocoupling is a significant issue.[9] The use of a palladium precatalyst that readily forms a monoligated active species is beneficial.[10]

Materials and Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 1-Ethynyl-1-isopropylcyclopropane (1.5 mmol, 1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (precatalyst P2) (0.025 mmol, 2.5 mol%)[10]

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add the aryl bromide (1.0 mmol), 1-Ethynyl-1-isopropylcyclopropane (183 mg, 1.5 mmol), and the palladium precatalyst P2 (12.5 mg, 0.025 mmol) to a dry vial with a stir bar.

  • Solvent and Base Addition: Add anhydrous DMSO (5.0 mL) followed by 2,2,6,6-tetramethylpiperidine (TMP) (338 µL, 2.0 mmol).

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature for 18-24 hours. For challenging substrates, heating to 60 °C may be necessary.[10]

  • Work-up: Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (2 x 20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Add Solvents & Base A->B C 3. Add Aryl Halide & Alkyne B->C D 4. Reaction & Monitoring (TLC/GC-MS) C->D E 5. Work-up & Extraction D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Figure 3: General experimental workflow for Sonogashira coupling.

Data Summary and Expected Outcomes

The choice of conditions will depend on the reactivity of the aryl halide. The following table provides a general guideline for selecting the appropriate protocol.

Aryl Halide (R¹-X)Recommended ProtocolCatalyst SystemTypical TemperatureExpected Yield RangeKey Considerations
Aryl IodideProtocol 1PdCl₂(PPh₃)₂ / CuI / P(t-Bu)₃Room Temp. - 40 °C75-95%Fast reaction times; monitor for homocoupling.
Activated Aryl BromideProtocol 2[DTBNpP]Pd(crotyl)Cl / TMPRoom Temp. - 60 °C70-90%Copper-free avoids side reactions; may require longer times.[10]
Deactivated Aryl BromideProtocol 1 or 2As above50 - 80 °C50-80%Higher temperatures and longer reaction times are expected.
Aryl ChlorideProtocol 2 (modified)[DTBNpP]Pd(crotyl)Cl / TMP80 - 120 °C30-60%Challenging; requires higher catalyst loading and temperature.

Conclusion

The Sonogashira coupling of the sterically encumbered 1-Ethynyl-1-isopropylcyclopropane is a challenging yet achievable transformation. Success hinges on the careful selection of a catalytic system designed to overcome steric barriers. The use of bulky, electron-rich phosphine ligands in copper-co-catalyzed systems or specialized monoligated palladium precatalysts in copper-free protocols provides effective strategies for coupling this unique alkyne. The protocols and synthetic insights provided in this application note offer a comprehensive guide for researchers to successfully employ this valuable building block in the synthesis of novel chemical entities.

References

  • Ohira, S. (1989). Methanolysis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate: Generation of Dimethyl (Diazomethyl)phosphonate and Reaction with Carbonyl Compounds. Synthetic Communications, 19(3-4), 561-564.

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521-522.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation.

  • Wikipedia. (2023). Seyferth–Gilbert homologation.

  • NROChemistry. (n.d.). Seyferth-Gilbert Homologation.

  • Gao, W., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938-4943.

  • Organic Syntheses. (n.d.). Procedure for Grignard Addition.

  • Borah, A. J., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6545-6563.

  • NPTEL. (n.d.). Principles of Organic synthesis.

  • Wikipedia. (2023). Sonogashira coupling.

  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.

  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7467-7477.

  • Chen, K., et al. (2023). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 4(1), 102090.

  • Skrydstrup, T., et al. (2015). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes. Preprints.org.

  • Wang, J., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4974-4978.

  • Colacot, T. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. ACS Omega, 3(10), 14261-14268.

  • Chen, K., et al. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4(9), 101573.

  • Fu, G. C., et al. (2019). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications, 10(1), 4414.

  • Fu, G. C., & Buchwald, S. L. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731.

  • Wang, J., et al. (2023). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 25(30), 5644-5649.

Sources

Application

Application Notes and Protocols for Catalytic Ring-Opening Reactions of 1-Ethynyl-1-(propan-2-yl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Strained Alkyne 1-Ethynyl-1-(propan-2-yl)cyclopropane is a fascinating, yet underexplored, building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Strained Alkyne

1-Ethynyl-1-(propan-2-yl)cyclopropane is a fascinating, yet underexplored, building block in organic synthesis. Its structure marries the high ring strain of a cyclopropane ring (approximately 27 kcal/mol) with the rich reactivity of a terminal alkyne.[1] The geminal substitution with an isopropyl group introduces specific steric and electronic effects that influence its reactivity. This unique combination of features makes it a substrate of considerable interest for catalytic ring-opening reactions, offering pathways to a variety of valuable molecular scaffolds.

The inherent strain in the cyclopropane ring makes its C-C bonds kinetically stable yet thermodynamically primed for cleavage.[2] Transition metal catalysts, by interacting with the π-system of the ethynyl group, can effectively lower the activation energy for ring-opening, leading to a cascade of transformations that can generate diverse and complex molecular architectures. These products, which can include enynes, dienes, and various carbocycles, are valuable intermediates in the synthesis of natural products and pharmaceutically active compounds.[3][4]

This guide provides a detailed exploration of the catalytic ring-opening reactions of 1-Ethynyl-1-(propan-2-yl)cyclopropane. While direct literature on this specific substrate is limited, the protocols and mechanistic discussions presented herein are expertly extrapolated from well-established precedents with closely related vinyl- and ethynylcyclopropanes. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic goals.

I. Gold-Catalyzed Ring-Opening Reactions: Access to Enyne and Cyclobutene Scaffolds

Gold(I) catalysts are powerful tools for the activation of alkynes.[5][6] Their soft Lewis acidity allows for selective coordination to the ethynyl group of 1-Ethynyl-1-(propan-2-yl)cyclopropane, initiating a cascade of rearrangements. The outcome of these reactions is highly dependent on the reaction conditions and the nature of any trapping nucleophiles.

Mechanistic Rationale: The Cyclopropyl Gold Carbene Intermediate

The key intermediate in many gold-catalyzed reactions of enynes and alkynylcyclopropanes is a cyclopropyl gold carbene-like species.[6][7] Coordination of the gold(I) catalyst to the alkyne facilitates a nucleophilic attack, in this case, the internal C-C bond of the cyclopropane ring. This can lead to a variety of downstream reaction pathways, including ring expansion, rearrangement, and trapping by nucleophiles.

Diagram 1: Proposed Mechanistic Pathway for Gold-Catalyzed Ring-Opening

Gold_Catalyzed_Mechanism cluster_0 Catalytic Cycle A 1-Ethynyl-1-(propan-2-yl)cyclopropane C π-Complex A->C + [Au(I)] B [Au(I)] Catalyst D Cyclopropyl Gold Carbene C->D Ring Closure E Ring-Opened Intermediate D->E Ring Opening F Product E->F + Nu- G Regenerated Catalyst F->G - Product G->C Regeneration Platinum_Workflow start Start step1 Add PtCl2 and Xylene to Schlenk Flask start->step1 step2 Add Substrate step1->step2 step3 Heat to 140 °C under Inert Atmosphere step2->step3 step4 Monitor Reaction Progress (GC-MS) step3->step4 step5 Cool to Room Temperature step4->step5 Reaction Complete step6 Filter through Celite step5->step6 step7 Concentrate and Purify step6->step7 end Isolated Product step7->end

Sources

Method

Application Note: Asymmetric Synthesis Involving 1-Ethynyl-1-(propan-2-yl)cyclopropane Moieties

This Application Note is designed for medicinal chemists and process development scientists focusing on the installation of sterically demanding, rigid motifs in drug candidates.[1] [1][2][3][4] Executive Summary The 1-E...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the installation of sterically demanding, rigid motifs in drug candidates.[1]

[1][2][3][4]

Executive Summary

The 1-Ethynyl-1-(propan-2-yl)cyclopropane moiety (CAS: 2101782-54-9) represents a high-value structural motif in modern medicinal chemistry.[1][2][3][4] It serves as a rigid, lipophilic bioisostere for tert-butyl or simple cycloalkyl groups, offering unique vectors for structure-activity relationship (SAR) exploration.[1][2][3][4] Its quaternary center (C1) confers metabolic stability, while the terminal alkyne provides a versatile handle for coupling reactions (e.g., Sonogashira, CuAAC).[1]

This guide details the asymmetric synthesis of chiral propargylic alcohols utilizing this achiral building block as a nucleophile.[1][4] We focus on the enantioselective addition of this sterically encumbered alkyne to prochiral ketones—a critical transformation for generating chiral tertiary alcohol pharmacophores found in antiviral and antineoplastic agents.[1][3]

Structural Analysis & Strategic Utility[1][2][3][4]

The moiety consists of a cyclopropane ring substituted at the C1 position with both an ethynyl group and an isopropyl group.[1][3]

  • Steric Profile: The combination of the isopropyl group and the cyclopropane ring creates a highly congested quaternary center.[1][3] This steric bulk is advantageous for binding affinity (filling hydrophobic pockets) but presents a kinetic challenge for chemical synthesis.[1][3]

  • Chirality: The molecule itself is achiral (possessing a plane of symmetry).[1][3] "Asymmetric synthesis" in this context refers to the enantioselective addition of this alkyne to electrophiles, generating a new stereocenter adjacent to the cyclopropane ring.[1]

Key Applications
  • Fragment-Based Drug Discovery: Used to rigidify linker regions.[1][2][3][4]

  • Kinase Inhibitors: Bioisostere for hindered aromatic rings.[1][2][3][4]

  • Antivirals: Analogous to the cyclopropylethynyl core of Efavirenz, but with enhanced lipophilicity.[1]

Protocol 1: Preparation of the Nucleophile

Prerequisite: Synthesis of the 1-Ethynyl-1-(propan-2-yl)cyclopropane building block.[1][2][3][4]

While commercially available, in-house synthesis is often required for scale-up.[1][2][3][4] The most robust route proceeds via the Seyferth-Gilbert homologation of the corresponding ketone.[1][2][3][4]

Synthetic Route[2][3][5]
  • Precursor: 1-Isopropylcyclopropane-1-carboxylic acid (commercially available or synthesized via dialkylation of isopropyl malonate).[1][2][3][4]

  • Conversion: Acid

    
     Weinreb Amide 
    
    
    
    Methyl Ketone
    
    
    Terminal Alkyne.[1][2][3][4]
Step-by-Step Protocol (Methyl Ketone to Alkyne)

Reagents:

  • 1-(1-Isopropylcyclopropyl)ethan-1-one (10.0 mmol)[1][2][3][4]

  • Bestmann-Ohira Reagent (BOR) (12.0 mmol)[1][2][3][4]

  • Potassium Carbonate (

    
    ) (20.0 mmol)[1][2][3]
    
  • Methanol (MeOH) (anhydrous)[1][2][3]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with

    
     and anhydrous MeOH (50 mL) under 
    
    
    
    atmosphere.
  • Addition: Add the Bestmann-Ohira reagent dropwise at 0°C. Stir for 15 minutes.

  • Substrate: Add 1-(1-isopropylcyclopropyl)ethan-1-one dropwise.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12 hours. Monitor by GC-MS (disappearance of ketone, appearance of m/z ~108).

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    and brine. Dry over
    
    
    .[1][2][3][4]
  • Purification: Distillation (bp ~120-130°C) or careful silica gel chromatography (pentane/ether) is required due to volatility.[1][2][3][4]

Yield: Typically 75-85%.[1][2][3][4] QC:


 NMR (500 MHz, 

):

2.10 (s, 1H, acetylenic), 1.35 (m, 1H, CH-isopropyl), 0.90 (d, 6H, Me), 0.6-0.8 (m, 4H, cyclopropyl).[1][3][4]

Protocol 2: Asymmetric Alkynylation of Prochiral Ketones

Core Application: Enantioselective construction of Chiral Tertiary Alcohols.

This protocol utilizes a Zinc(II)/Chiral Amino Alcohol system (Carreira-type or Trost-type conditions) to mediate the addition.[1][2][3][4] The steric bulk of the isopropyl-cyclopropyl moiety requires a highly active catalyst system to overcome the kinetic barrier.[1][2][3][4]

Reaction Scheme & Mechanism

AsymmetricAlkynylation Reagents Reagents: 1. Zn(OTf)2 (1.1 eq) 2. Chiral Ligand (1.2 eq) 3. Et3N (1.2 eq) Complex Active Species: Chiral Zinc-Acetylide Complex Reagents->Complex In situ formation Alkyne Alkyne: 1-Ethynyl-1-isopropyl cyclopropane Alkyne->Complex Deprotonation Ketone Substrate: Prochiral Ketone (e.g., Acetophenone) TS Transition State: Facial Discrimination (Si-face attack) Ketone->TS Complex->TS + Ketone Product Product: Chiral Propargylic Alcohol (>90% ee) TS->Product Hydrolysis

Figure 1: Mechanistic pathway for the Zn-mediated asymmetric alkynylation.[1][2][3][4]

Detailed Experimental Protocol

Target: Synthesis of (S)-2-(1-isopropylcyclopropyl)-4-phenylbut-3-yn-2-ol (Model Compound).

Materials:

  • Nucleophile: 1-Ethynyl-1-isopropylcyclopropane (1.5 equiv)[1][2][3][4]

  • Electrophile: Acetophenone (1.0 equiv)[1][3][4]

  • Catalyst Source:

    
     (1.1 equiv)[1][3][4]
    
  • Chiral Ligand:

    
    -methylephedrine (1.2 equiv) OR Trost ProPhenol Ligand.[1][2][3][4]
    
  • Base: Triethylamine (

    
    ) (1.2 equiv)[1][3][4]
    
  • Solvent: Toluene (anhydrous)[1][3][4]

Procedure:

  • Catalyst Formation: In a glovebox or under Argon, charge a Schlenk flask with

    
     (dried at 120°C under vacuum) and 
    
    
    
    -methylephedrine. Add Toluene (0.5 M relative to ketone).[1][3][4]
  • Activation: Add

    
     dropwise.[1][2][3][4] Stir at 23°C for 2 hours to form the chiral zinc complex.[1][3]
    
  • Alkynylation: Add 1-Ethynyl-1-isopropylcyclopropane dropwise. Stir for 30 minutes. The solution typically turns a pale yellow.[1][3]

  • Addition: Cool the reaction mixture to 0°C (or -20°C for higher ee, though rate will decrease significantly due to the isopropyl steric bulk).

  • Substrate Injection: Add Acetophenone slowly via syringe pump over 1 hour.

  • Incubation: Stir at 0°C for 24-48 hours. Monitor by HPLC.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over

    
    .[1]
    
Data Analysis & Troubleshooting

Table 1: Optimization Parameters for Sterically Hindered Alkynes

ParameterCondition A (Standard)Condition B (High Sterics)Outcome for Isopropyl-Cyclopropyl Moiety
Ligand N-MethylephedrineProPhenol (Trost)ProPhenol often yields higher ee (90%+) due to larger chiral pocket.[1][2][3][4]
Lewis Acid


/


is preferred for functional group tolerance; Ti system is more reactive.[1][2][3][4]
Temperature 23°C0°C to 40°C40°C may be required to drive conversion due to steric hindrance at C1.[1][3][4]
Stoichiometry 1.1 equiv Alkyne2.0 equiv Alkyne2.0 equiv recommended to push equilibrium.[1][2][3][4]

Critical Control Point: The isopropyl group on the cyclopropane creates significant hindrance.[1][3] If conversion is <50% after 24h:

  • Increase temperature to 40°C (check ee stability).

  • Switch to Indium(III) catalysis (

    
     + Chiral PYBOX) which often handles sterically crowded substrates better than Zinc.[1][3][4]
    

Quality Control & Characterization

Chiral HPLC Method

To determine enantiomeric excess (ee) of the product:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1][2][3][4]

  • Mobile Phase: Hexane : Isopropanol (98 : 2).[1][2][3][4] Note: Low polarity required due to lipophilicity.[1][2][3][4]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (aromatic ketone) or 210 nm (alkyne).[1][2][3][4]

NMR Validation
  • Diagnostic Signal: The disappearance of the terminal alkyne proton (

    
     2.10 ppm) and appearance of the tertiary alcohol (-OH) broad singlet (exchangeable with 
    
    
    
    ).[1][3][4]
  • Diastereotopic Protons: The cyclopropane protons (4H) will appear as complex multiplets due to the adjacent chiral center, often splitting into four distinct signals in high-field NMR.[1][3]

References

  • Preparation of Cyclopropyl Alkynes

    • Seyferth-Gilbert Homologation: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][4] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][2][3][4] Synlett, 1996(06), 521-522.[1][2][3][4] Link

  • Asymmetric Zinc-Mediated Alkynylation

    • Carreira Reaction: Anand, N. K., & Carreira, E. M. (2001).[1] A Simple, Enantioselective Catalytic Addition of Terminal Alkynes to Aldehydes.[1] Journal of the American Chemical Society, 123(39), 9687-9688.[1][3][4] Link[1][2][3]

    • Review of Asymmetric Addition: Trost, B. M., & Weiss, A. H. (2009).[1] The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.[1][3][5][6] Advanced Synthesis & Catalysis, 351(7-8), 963-983.[1][2][3][4] Link[1][2][3]

  • Steric Considerations in Cyclopropanes

    • Efavirenz Synthesis (Analogous Chemistry): Pierce, M. E., et al. (1998).[1] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor.[1][2][3][4] The Journal of Organic Chemistry, 63(23), 8536-8543.[1][3][4] Link[1][2][3]

  • Building Block Data

    • CAS 2101782-54-9:[1][2][3][4][7][8] 1-Ethynyl-1-(propan-2-yl)cyclopropane.[1][2][3][4][7][8] PubChem Compound Summary. Link[1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of Volatile Cyclopropyl Acetylene Derivatives

Ticket ID: #CPA-PUR-001 Subject: Troubleshooting Yield Loss and Purity Issues in Cyclopropyl Alkyne Isolation Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPA-PUR-001 Subject: Troubleshooting Yield Loss and Purity Issues in Cyclopropyl Alkyne Isolation Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the technical support center for strained alkyne derivatives. You are likely here because you are experiencing one of two failures: catastrophic yield loss during solvent removal, or decomposition during chromatography.

Cyclopropyl acetylene derivatives present a "perfect storm" of purification challenges:

  • Extreme Volatility: The parent compound, cyclopropylacetylene, boils at ~52°C .

  • Ring Strain: The cyclopropyl ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening.

  • Alkyne Acidity: The terminal proton (

    
    ) allows for sensitive metal complexation but also polymerization.
    

This guide replaces standard "textbook" purification with field-proven protocols designed specifically for this fragile chemical class.

Module 1: Volatility Management (The "Disappearing Product" Phenomenon)

User Issue: "My crude NMR showed 90% conversion, but after rotovap, I have 10% yield."

Root Cause: Standard rotary evaporation operates at vacuums (20–50 mbar) that exceed the vapor pressure of cyclopropyl acetylenes, causing them to codistill with the solvent.

The Controlled Concentration Protocol

Do NOT use a standard rotary evaporator protocol. Follow this specific workflow:

ParameterStandard Protocol (AVOID)Cyclopropyl Protocol (USE)
Solvent Choice Ethyl Acetate / HexanesPentane or Diethyl Ether (BP ~35°C)
Bath Temp 40°C0°C to 10°C (Ice bath)
Vacuum Pressure < 50 mbar> 250 mbar (Controlled)
Final Step High Vacuum PumpStream of Argon/Nitrogen

Step-by-Step:

  • Solvent Swap: If your reaction was in THF or DCM, perform an aqueous workup and extract specifically with Pentane . The boiling point gap between Pentane (36°C) and Cyclopropylacetylene (52°C) is narrow but manageable.

  • Cool the Trap: Ensure your rotovap condenser is using dry ice/acetone (-78°C), not tap water.

  • The "No-Heat" Rule: Do not heat the water bath. The evaporative cooling of pentane will keep the flask cold.

  • Stop Early: Do not evaporate to dryness. Leave ~1-2 mL of solvent.

  • Telescoping (Recommended): If possible, do not isolate. Quantify the alkyne in solution using NMR (with an internal standard like mesitylene) and use the solution directly in the next step.

Module 2: Stability & Decomposition (The "Acidic Silica" Issue)

User Issue: "I see a streak on the TLC, and my product is contaminated with ring-opened byproducts."

Root Cause: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity, combined with the Lewis acidic sites on the silica surface, can catalyze the opening of the strained cyclopropyl ring or induce polymerization of the alkyne.

Protocol: Buffering the Stationary Phase

You must neutralize the silica gel before loading your sample.

  • Prepare Eluent: Add 1% Triethylamine (Et3N) to your solvent system (e.g., 1% Et3N in 99% Pentane).

  • Slurry Pack: Slurry the silica gel in this basic eluent.

  • Flush: Run 2 column volumes of the eluent through the column before loading your sample. This caps the acidic silanol sites.

  • Run: Perform the chromatography. The Et3N will ensure the cyclopropyl ring remains intact.

Alternative: Use Neutral Alumina (Brockmann Grade III) if silica continues to cause degradation, though resolution may be lower.

Module 3: Separation Efficiency (Argentation Chromatography)

User Issue: "I cannot separate my alkyne from the alkene impurity or the starting material."

Root Cause: Cyclopropyl acetylene often co-elutes with non-polar impurities because the boiling points and polarities are nearly identical. Standard silica relies only on polarity.

Solution: Use Silver Nitrate (


) Impregnated Silica .[1][2][3]
This technique separates based on 

-complexation. Silver ions form reversible complexes with unsaturated bonds.[2] The binding affinity follows this order:

Workflow: Preparation of 10%

-Silica

ArgentationWorkflow Start Start: Silica Gel 60 Mix Mix with Silica (Slurry) Start->Mix Dissolve Dissolve AgNO3 in Acetonitrile/Water Dissolve->Mix Evap Rotovap to Dryness (Protect from Light!) Mix->Evap Activate Activate: 110°C for 4 Hours Evap->Activate Pack Pack Column (Wrap in Foil) Activate->Pack

Figure 1: Preparation workflow for Silver Nitrate Impregnated Silica. Note the critical light-protection steps.

Protocol:

  • Dissolve: Dissolve 2g of

    
     in 20 mL of Acetonitrile (or water).
    
  • Mix: Add 20g of Silica Gel 60. Shake vigorously to coat.

  • Dry: Remove solvent on a rotovap (use a shield/foil to block light).[2] The silica will turn white/grey. If it turns black, it has reduced to metallic silver (failed).

  • Elution: Your alkyne will move much slower than usual. You may need to increase solvent polarity (e.g., 5% Ether in Pentane) to elute it after the impurities wash off.

  • Recovery: If the alkyne sticks too hard, wash the column with a solution containing 5% Ammonium Hydroxide to break the Ag-Alkyne complex (Safety Warning below).

SAFETY WARNING: Silver acetylides can be explosive if dried. When using


 columns with terminal alkynes, never let the column run dry  containing the alkyne. Elute fully or quench the silica with acid/water immediately after use.
Module 4: Advanced Distillation (Kugelrohr)

If chromatography fails or scale is large (>5g), distillation is preferred, but standard setups have too much "hold-up" volume (loss of product on glass walls).

The Kugelrohr Advantage:

  • Short Path: Distance from pot to receiver is inches.

  • Rotating Flask: Prevents bumping (crucial for unstable alkynes).

Settings for Cyclopropylacetylene:

  • Oven Temp: Start at room temp, ramp slowly to 60°C.

  • Vacuum: Water aspirator is usually sufficient (~20 mmHg). High vacuum (<1 mmHg) may cause the product to bypass the trap.

  • Cooling: The receiving bulb must be submerged in Dry Ice/Acetone .[2] Ice water is insufficient for capturing this volatile product.

Summary of Troubleshooting Decisions

Troubleshooting Problem Identify Problem Yield Low Yield / Volatility Problem->Yield Purity Impurity Co-elution Problem->Purity Degradation Decomposition Problem->Degradation Check Product BP < 60°C? Yield->Check Action2 Use AgNO3-Silica (Argentation) Purity->Action2 Action3 Add 1% Et3N to Eluent (Buffer Silica) Degradation->Action3 Action1 Switch solvent to Pentane Bath Temp < 10°C Check->Action1 No Telescope Do NOT Isolate. Use Solution Directly. Check->Telescope Yes

Figure 2: Decision matrix for troubleshooting purification failures.

References
  • Boiling Point & Physical Properties

    • Cyclopropylacetylene Properties. (2024). ChemicalBook. Link

    • Note: Confirms BP of 52°C, necessitating the low-temper
  • Argentation Chromatography

    • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[1] Link

    • Authoritative review on the mechanism and safety of separating alkenes/alkynes using silver nitr
  • Corey-Fuchs Reaction & Alkyne Handling

    • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[4][5][6] Tetrahedron Letters, 13(36), 3769–3772. Link

  • Purification of Volatile Compounds

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

    • Standard reference for distillation and solvent removal techniques for vol

Sources

Optimization

Handling and stability of 1-Ethynyl-1-(propan-2-yl)cyclopropane in scale-up

Status: Active Guide Document ID: TS-EPC-ISO-001 Last Updated: February 15, 2026 Applicable Compound: 1-Ethynyl-1-(propan-2-yl)cyclopropane (Also: 1-Isopropyl-1-ethynylcyclopropane) Executive Summary: The "Spring-Loaded"...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Document ID: TS-EPC-ISO-001 Last Updated: February 15, 2026 Applicable Compound: 1-Ethynyl-1-(propan-2-yl)cyclopropane (Also: 1-Isopropyl-1-ethynylcyclopropane)

Executive Summary: The "Spring-Loaded" Molecule

You are handling a 1,1-disubstituted cyclopropane containing a terminal alkyne . This molecule represents a convergence of two high-energy structural motifs:

  • Ring Strain: ~27.5 kcal/mol from the cyclopropane ring.

  • Unsaturation Energy: High electron density and acidity from the terminal alkyne (

    
    ).
    

Scale-Up Implication: While kinetically stable at room temperature in small batches, this compound poses significant thermal runaway and polymerization risks upon scale-up. The isopropyl group adds steric bulk, which may retard some nucleophilic attacks but does not mitigate the thermodynamic instability of the ring system.

Part 1: Critical Safety & Stability Profile

The Dual-Hazard Mechanism

In scale-up, you are not just managing chemical purity; you are managing potential energy.

  • Thermal Hazard: Heating this compound above its onset temperature (typically

    
    , but variable) can trigger a rearrangement to a cyclopentene derivative or violent polymerization.
    
  • Chemical Hazard: The cyclopropane ring is "acid-labile." Strong acids (Lewis or Brønsted) will protonate the ring or the alkyne, leading to carbocation-mediated ring opening and rapid decomposition.[1]

Stability Decision Tree (Standard Operating Procedure)

Before scaling beyond 10 grams, you must validate the thermal envelope.

StabilityProtocol Start Start: Scale-Up Request (>10g) DSC Run DSC (Differential Scanning Calorimetry) Rate: 5°C/min, Sealed Gold Pan Start->DSC Decision Exotherm Onset Detected? DSC->Decision Safe Onset > 150°C Process Safe up to 100°C Decision->Safe No (or High T) Caution Onset < 120°C CRITICAL HAZARD Decision->Caution Yes (Low T) Action2 Add Radical Inhibitor (BHT 100-500 ppm) Store at -20°C Safe->Action2 Action1 Calculate T_D24 (Time to reach max rate) Limit Process Temp to (Onset - 50°C) Caution->Action1 Action1->Action2

Figure 1: Thermal stability validation workflow. DSC data is mandatory before heating the crude reaction mixture for distillation.

Part 2: Scale-Up Troubleshooting & FAQs

Category A: Synthesis & Reaction Control

Q1: The reaction mixture turned black/tarry during the workup. What happened? Diagnosis: Acid-Catalyzed Polymerization/Ring Opening. The Science: Cyclopropanes are sensitive to acid.[1] If you used an acidic quench (e.g., HCl) or if the aqueous layer was not neutralized quickly, the proton (


) attacks the ring or the alkyne. This generates a carbocation that triggers oligomerization.
Corrective Protocol: 
  • Buffer the Quench: Never use strong acid to quench. Use Saturated

    
     or a Phosphate Buffer (pH 7).
    
  • Passivate Glassware: For extremely sensitive batches, base-wash glassware (dilute NaOH rinse followed by oven dry) to remove acidic surface sites.

Q2: I am seeing low yields after vacuum distillation. Is the product volatile? Diagnosis: "Codistillation" or Thermal Decomposition. The Science: 1-Ethynyl-1-isopropylcyclopropane is a lipophilic hydrocarbon. Its boiling point is likely moderate (


 at atm, estimated), but it forms azeotropes easily. Furthermore, prolonged heating in the pot can degrade the ring.
Corrective Protocol: 
  • Vacuum Control: Do not heat the pot above

    
    . Use high vacuum (< 10 mbar) to distill at low temperatures.
    
  • Add Inhibitor: Add 200 ppm BHT (Butylated hydroxytoluene) to the distillation pot to prevent radical polymerization during heating.

Category B: Storage & Handling

Q3: Can I store this in stainless steel drums? Diagnosis: Metal Acetylide Risk. The Science: Terminal alkynes (


) react with soft metals (Copper, Silver, Mercury, and to a lesser extent, Iron/Steel oxides under specific conditions) to form metal acetylides. These are shock-sensitive explosives.
Corrective Protocol: 
  • Material Construction: Use Glass-Lined Reactors (GLR) or Hastelloy. Avoid Copper/Brass fittings absolutely.

  • Passivation: If using Stainless Steel (316L), ensure it is clean and passivated (citric acid washed) to remove free iron.

Q4: The liquid is fuming or smells acrid. Diagnosis: Auto-oxidation. The Science: The allylic/propargylic positions (even on a cyclopropane) are susceptible to oxidation by air, forming peroxides which can trigger cleavage. Corrective Protocol:

  • Blanketing: Always store under Argon or Nitrogen.

  • Peroxide Test: Test with KI starch paper before distilling old batches. If positive, do not distill—neutralize with sodium thiosulfate.

Part 3: Detailed Handling Protocols

Protocol 3.1: Safe Distillation Setup

Objective: Isolate pure product without thermal runaway.

ParameterSpecificationReason
Vacuum Pressure < 10 mbar (Ultimate)Lower boiling point to < 40°C to preserve ring integrity.
Bath Temperature Max 50°CPrevent thermal initiation of polymerization.
Stabilizer BHT (0.05 - 0.1 wt%)Scavenge free radicals generated by heat.
Receiving Flask Cooled (-78°C or -20°C)Prevent evaporation of the volatile product into the pump.
Inert Gas Argon BleedPrevent oxygen ingress during distillation.
Protocol 3.2: Emergency Quench (Runaway Reaction)

Scenario: Temperature spikes observed during synthesis (e.g., Grignard addition or elimination step).

  • Stop Dosing Immediately.

  • Max Cooling: Apply jacket cooling to -20°C.

  • Dilution: If the exotherm persists, dilute with cold solvent (THF or Toluene) to increase thermal mass.

  • Do NOT Vent to Air: Oxygen can accelerate radical runaways. Keep nitrogen flow active.

Part 4: Mechanistic Visualization

Understanding how the molecule breaks down helps you prevent it.

Decomposition Compound 1-Ethynyl-1-(propan-2-yl) cyclopropane Carbocation Carbocation Intermediate Compound->Carbocation Protonation Isomer Cyclopentene Derivatives Compound->Isomer Thermal Rearrangement Acid Acid (H+) Acid->Carbocation Heat Heat (>100°C) Heat->Isomer RingOpen Ring Opening (Strain Release) Carbocation->RingOpen Polymer Tarry Polymer (Black Solid) RingOpen->Polymer Chain Growth

Figure 2: Decomposition pathways. Acid leads to polymerization; Heat leads to rearrangement or polymerization.

References

  • Fisher Scientific. (2021).[2] Safety Data Sheet: Ethynylcyclopropane. Retrieved from

  • Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Angewandte Chemie International Edition.
  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) as a Tool for Probing Reactivity. Retrieved from

  • BenchChem. (2025).[1] Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Retrieved from

  • National Institutes of Health (NIH). (2018). Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes. Retrieved from

(Note: While specific literature on the "isopropyl" variant is proprietary or sparse, the protocols above are derived from the validated chemistry of the ethynylcyclopropane class.)

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H and 13C NMR Spectral Interpretation of 1-Ethynyl-1-(propan-2-yl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel small molecules is paramount. Nuclear Magn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for this purpose, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of 1-Ethynyl-1-(propan-2-yl)cyclopropane, a compound featuring a unique combination of strained and unsaturated functionalities.

While direct experimental spectra for this specific molecule are not widely available in the public domain, this guide will present a comprehensive analysis based on established principles of NMR spectroscopy and extensive data from analogous structures. By dissecting the expected chemical shifts, multiplicities, and coupling constants of the ethynyl, isopropyl, and cyclopropyl moieties, we offer a robust framework for researchers encountering this or structurally related compounds.

The Molecular Structure: A Convergence of Functionalities

1-Ethynyl-1-(propan-2-yl)cyclopropane incorporates three distinct structural motifs, each contributing characteristic signals to its NMR spectra. Understanding the interplay of these groups is key to a successful spectral assignment.

Figure 1. Molecular structure of 1-Ethynyl-1-(propan-2-yl)cyclopropane.

¹H NMR Spectral Interpretation: A Proton's Perspective

The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the cyclopropyl ring, the isopropyl group, and the terminal alkyne.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Ethynyl-H~1.8 - 2.5Singlet (s)N/A
Isopropyl-CH~1.5 - 2.0Septet (sept)~7.0
Isopropyl-CH₃~0.9 - 1.2Doublet (d)~7.0
Cyclopropyl-CH₂ (diastereotopic)~0.2 - 0.8Multiplets (m)Geminal: ~4-9; Vicinal (cis): ~7-10; Vicinal (trans): ~4-8

Analysis of Expected ¹H NMR Signals:

  • Ethynyl Proton (≡C-H): The acetylenic proton is expected to appear as a singlet in the range of 1.8-2.5 ppm.[1][2][3] The magnetic anisotropy of the carbon-carbon triple bond shields this proton, causing it to resonate at a relatively high field for a proton attached to an unsaturated system.[1] Long-range coupling to other protons might be observed in high-resolution spectra but is often negligible.

  • Isopropyl Group Protons (-CH(CH₃)₂): This group will give rise to two distinct signals. The methine proton (-CH) is expected to be a septet due to coupling with the six equivalent methyl protons (n+1 rule, where n=6). Its chemical shift will likely be in the 1.5-2.0 ppm region. The six methyl protons (-CH₃) will appear as a doublet, being split by the single methine proton. This doublet is anticipated around 0.9-1.2 ppm. The coupling constant for both the septet and the doublet should be identical, approximately 7.0 Hz. In some cases, if the chemical shift difference between the coupled protons is small relative to the coupling constant, second-order spectral effects can be observed.[4] The non-equivalence of the two methyl groups in the isopropyl moiety can sometimes lead to separate signals, especially in chiral environments or with bulky substituents.[5]

  • Cyclopropyl Ring Protons (-CH₂-CH₂-): The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to resonate at a significantly upfield region, typically between 0.2 and 0.8 ppm, a hallmark of cyclopropyl protons due to the ring current effect.[6][7] The geminal, cis-vicinal, and trans-vicinal coupling constants will all be active, leading to complex multiplets.[6][8] Decoupling experiments or 2D NMR techniques would be instrumental in definitively assigning these protons.

¹³C NMR Spectral Interpretation: A Carbon Framework

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Ethynyl C (quaternary)~80 - 90
Ethynyl CH~65 - 75
Quaternary Cyclopropyl C~15 - 25
Isopropyl CH~30 - 40
Isopropyl CH₃~20 - 25
Cyclopropyl CH₂~5 - 15

Analysis of Expected ¹³C NMR Signals:

  • Ethynyl Carbons (-C≡C-): The two sp-hybridized carbons of the ethynyl group are expected to resonate in the region of 65-90 ppm. The substituted carbon (C-C≡CH) will be further downfield than the terminal carbon (-C≡C H).

  • Isopropyl Carbons (-CH(CH₃)₂): The methine carbon (-CH) is anticipated to appear around 30-40 ppm, while the two equivalent methyl carbons (-CH₃) will be found further upfield, in the 20-25 ppm range.

  • Cyclopropyl Carbons: The carbons of the cyclopropane ring are characteristically found at high field in the ¹³C NMR spectrum.[9] The quaternary carbon, substituted with the ethynyl and isopropyl groups, is expected in the 15-25 ppm range. The two equivalent methylene carbons (-CH₂-) of the cyclopropane ring will be the most shielded carbons in the molecule, resonating at approximately 5-15 ppm.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments would be highly beneficial.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_structure Structural Elucidation H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies ¹H-¹H couplings HSQC HSQC (¹H-¹³C One-Bond Correlation) H1->HSQC C13 ¹³C NMR C13->HSQC Assigns protons to their attached carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC Provides connectivity through 2 & 3 bonds HSQC->HMBC Structure Definitive Structure and Assignments HMBC->Structure

Figure 2. Workflow for comprehensive NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. Key correlations would be observed between the isopropyl methine proton and the isopropyl methyl protons, as well as complex correlations among the diastereotopic cyclopropyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This would definitively link the proton signals of the isopropyl methine, isopropyl methyls, cyclopropyl methylenes, and the terminal alkyne to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the quaternary carbons. For instance, correlations would be expected from the isopropyl methine and methyl protons to the quaternary cyclopropyl carbon. The ethynyl proton would show a correlation to the quaternary ethynyl carbon.

Experimental Protocols

Sample Preparation for NMR Analysis:

  • Accurately weigh approximately 5-10 mg of 1-Ethynyl-1-(propan-2-yl)cyclopropane.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

Acquisition of NMR Spectra:

  • The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs available on the spectrometer's software. Optimize acquisition parameters, such as the number of increments in the indirect dimension and the number of scans per increment, to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

Conclusion

The NMR spectral interpretation of 1-Ethynyl-1-(propan-2-yl)cyclopropane presents a valuable case study in the structural analysis of molecules with diverse functional groups. The characteristic upfield shifts of the cyclopropyl protons and carbons, coupled with the distinct signals of the isopropyl and ethynyl moieties, provide a rich dataset for structural confirmation. While this guide offers a detailed prediction of the expected NMR spectra, empirical data obtained through the described experimental protocols, particularly advanced 2D NMR techniques, are essential for unequivocal structural validation. This foundational understanding will aid researchers in the confident identification and characterization of this and other novel chemical entities.

References

  • Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of The Chemical Society-perkin Transactions 1.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Sorensen, T. S. (1965). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry, 43(10), 2744–2747. [Link]

  • Reynolds, W. F., Hamer, G. K., & Peat, I. R. (1977). Correlations of cyclopropyl proton chemical shifts for 4-substituted (2,2-dichlorocyclopropyl)-benzenes with σI and σR0 provide evidence that these chemical shifts reflect direct field effects and weak phenyl–cyclopropyl conjugative interactions. Canadian Journal of Chemistry, 55(3), 534-542.
  • Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(7), 1857-1864.
  • Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • Inouye, Y., et al. (1982). Polar substituent effects on 13C NMR spectra in ethyl cis-2-substituted cyclopropane carboxylates. Magnetic Resonance in Chemistry, 20(3), 115-119.
  • Mistry, N., & Smith, K. (2012). New full-substituted cyclopropanes derived from the one-pot reaction of Meldrum's acid with aldehydes and BrCN in the presence of Et3N. Tetrahedron Letters, 53(32), 4173-4176.
  • van der Meer, J., et al. (2020). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. Journal of Labelled Compounds and Radiopharmaceuticals, 63(3), 86-95. [Link]

  • Abraham, R. J., & Reid, M. (2001). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.
  • Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing.
  • Abraham, R. J., & Reid, M. (2015). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Doc Brown's Chemistry. [Link]

  • Rubinson, K. A., & Rubinson, J. F. (n.d.). NMR.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0225557). NP-MRD. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Chemistry. [Link]

  • LibreTexts Chemistry. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts Chemistry. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0252656). NP-MRD. [Link]

  • ResearchGate. (n.d.). A conventional one-dimensional 1 H NMR spectrum of... ResearchGate. [Link]

  • PubChem. (n.d.). Cyclopropane, 1-ethynyl-1-ethenyl-. PubChem. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Doc Brown's Chemistry. [Link]

  • University of Wisconsin-River Falls. (n.d.). 13C NMR of 1-Propanol. University of Wisconsin-River Falls. [Link]

  • PubChem. (n.d.). Cyclopropane, 1-ethynyl-1-(1-propynyl-). PubChem. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of Cyclopropyl Acetylenes

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The cyclopropyl group, a strained three-membered carbocycle, imparts unique electronic and conformational propert...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The cyclopropyl group, a strained three-membered carbocycle, imparts unique electronic and conformational properties to molecules, making it a sought-after motif in medicinal chemistry and materials science. When coupled with the linear rigidity of an acetylene linker, the resulting cyclopropyl acetylene scaffold offers a fascinating and synthetically versatile building block. Accurate and unambiguous structural confirmation of these compounds is paramount for advancing research and development. This guide provides a comprehensive comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of cyclopropyl acetylenes. We will delve into the causality behind experimental observations and provide field-proven insights to ensure self-validating protocols.

The Unique Spectroscopic Signature of Cyclopropyl Acetylenes

The juxtaposition of the strained, sp²-like cyclopropane ring and the sp-hybridized alkyne creates a distinct electronic environment that is reflected in their spectroscopic data. Understanding these baseline features is critical for accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of cyclopropyl acetylenes, providing detailed information about the carbon skeleton and the electronic environment of each proton.

A hallmark of the cyclopropyl group is the pronounced upfield chemical shift of its protons, typically resonating in the 0.5-1.5 ppm range. This shielding is a consequence of the ring's diamagnetic anisotropy, a phenomenon where the circulating electrons of the C-C bonds generate a magnetic field that opposes the applied external field in the region of the protons.[1]

The acetylenic proton of a terminal cyclopropyl acetylene is also magnetically distinct, typically appearing around 1.8-3.1 ppm.[2] This is significantly more shielded than vinylic protons (4.5-6.5 ppm) due to the magnetic anisotropy of the carbon-carbon triple bond, where the circulation of π-electrons induces a shielding cone along the bond axis.

Key Diagnostic Features in ¹H NMR:

  • Cyclopropyl Protons: A complex multiplet in the upfield region (typically 0.5 - 1.5 ppm).

  • Acetylenic Proton: A sharp signal around 1.8 - 3.1 ppm, often showing long-range coupling.

  • Coupling Constants: The vicinal coupling constants within the cyclopropane ring are stereochemically dependent, with Jcis (typically 7-9 Hz) being larger than Jtrans (typically 4-6 Hz).[3]

The ¹³C NMR spectrum provides complementary information about the carbon framework. The cyclopropyl carbons exhibit a characteristic upfield shift, resonating between -5 and 20 ppm.[1] The sp-hybridized carbons of the acetylene moiety appear in the 65-90 ppm range.[4]

Table 1: Comparative ¹H and ¹³C NMR Data for Cyclopropyl Acetylene and Related Structures

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Cyclopropyl Acetylene Cyclopropyl CH~1.2 (m)~-0.8 (CH)
Cyclopropyl CH₂~0.7 (m)~8.1 (CH₂)
Acetylenic CH~1.7 (d)~63.4 (≡C-H)
Acetylenic C~87.6 (C≡)
Propane CH₃~0.9 (t)~16.1
CH₂~1.3 (sextet)~16.6
1-Butyne Acetylenic CH~1.9 (t)~68.7 (≡C-H)
Acetylenic C~83.2 (C≡)

Data for Cyclopropyl Acetylene sourced from Organic Syntheses Procedure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in cyclopropyl acetylenes: the terminal alkyne and the cyclopropane ring.

The most diagnostic absorption for a terminal alkyne is the sharp, strong C-H stretching vibration, which appears around 3300 cm⁻¹.[5][6] The C≡C triple bond stretch is also observable, though typically weaker, in the 2100-2260 cm⁻¹ region.[2][5]

The cyclopropane ring itself has characteristic C-H stretching vibrations at slightly higher wavenumbers than typical alkanes, often appearing just above 3000 cm⁻¹.[7] Additionally, ring deformation vibrations can sometimes be observed in the fingerprint region.

Table 2: Key IR Absorption Frequencies for Cyclopropyl Acetylenes

Functional GroupVibrationCharacteristic Absorption (cm⁻¹)Intensity
Terminal Alkyne ≡C-H Stretch~3300Strong, Sharp
C≡C Stretch2100 - 2260Weak to Medium
Cyclopropane C-H Stretch3000 - 3100Medium
Ring Vibrations~1020 and ~865Medium to Weak

Data compiled from various spectroscopic resources.[1][5][7]

Mass Spectrometry (MS): Unraveling the Molecular Formula and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern. Under electron ionization (EI), cyclopropyl acetylenes will generate a molecular ion (M⁺), the peak corresponding to the molecular weight.

The fragmentation of cyclopropyl acetylenes is influenced by the stability of the resulting carbocations. The cyclopropyl group can stabilize an adjacent positive charge, leading to characteristic fragmentation pathways. Common fragmentation patterns involve the loss of a hydrogen atom to form a stable cyclopropylacetylenyl cation or cleavage of the cyclopropane ring.

dot

fragmentation M Cyclopropyl Acetylene (M) M_ion [M]+• (m/z 66) M->M_ion Ionization frag1 [M-H]+ (m/z 65) M_ion->frag1 - •H frag2 [C3H3]+ (m/z 39) M_ion->frag2 Ring Opening & Fragmentation frag3 [C4H5]+ (m/z 53) M_ion->frag3 Rearrangement workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation NMR_prep Dissolve in Deuterated Solvent NMR_acq ¹H and ¹³C NMR Spectra NMR_prep->NMR_acq IR_prep Neat Liquid Film or KBr Pellet IR_acq FTIR Spectrum IR_prep->IR_acq MS_prep Dilute Solution for Direct Infusion or GC/LC MS_acq Mass Spectrum MS_prep->MS_acq NMR_analysis Chemical Shifts, Coupling Constants, Integration NMR_acq->NMR_analysis IR_analysis Characteristic Frequencies IR_acq->IR_analysis MS_analysis Molecular Ion, Fragmentation Pattern MS_acq->MS_analysis Structure Structural Confirmation NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: A generalized workflow for the spectroscopic characterization of cyclopropyl acetylenes.

Trustworthiness and Self-Validating Systems

The strength of spectroscopic characterization lies in the convergence of data from multiple, independent techniques. A proposed structure for a cyclopropyl acetylene is considered validated when the data from ¹H NMR, ¹³C NMR, IR, and MS are all consistent with that structure and collectively rule out other plausible isomers. For example, the presence of the characteristic upfield signals in the NMR, the sharp ≡C-H stretch in the IR, and the correct molecular ion in the mass spectrum provide a robust and self-validating confirmation of the cyclopropyl acetylene moiety.

Conclusion

The spectroscopic characterization of cyclopropyl acetylenes is a systematic process that leverages the unique signatures of the constituent functional groups. By understanding the fundamental principles behind the observed spectral data and following rigorous experimental protocols, researchers can confidently and accurately elucidate the structures of these valuable synthetic intermediates. This guide serves as a foundational resource for professionals in the chemical sciences, enabling the reliable characterization of novel cyclopropyl acetylene derivatives.

References

  • Wiberg, K. B. (1987). The Chemistry of the Cyclopropyl Group. In Z. Rappoport (Ed.), The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). PMC. [Link]

  • Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. CDN. [Link]

  • IR: alkynes. UCLA Chemistry. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Science Publishing. [Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • NMR chemical shifts. Substituted acetylenes. PubMed. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • (PDF) Synthesis, NMR Structural Characterization and. Amanote Research. [Link]

  • MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. ResearchGate. [Link]

  • Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]

  • Mass Spec. University of Oslo. [Link]

  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and. Doc Brown's Chemistry. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]

  • The features of IR spectrum. Mansoura University. [Link]

Sources

Validation

Validating the structure of gem-disubstituted cyclopropanes via X-ray crystallography

Executive Summary: The Structural Conundrum In modern medicinal chemistry, the gem-disubstituted cyclopropane moiety is a privileged scaffold. It serves as a metabolic blocker (preventing P450 oxidation), a conformationa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Conundrum

In modern medicinal chemistry, the gem-disubstituted cyclopropane moiety is a privileged scaffold. It serves as a metabolic blocker (preventing P450 oxidation), a conformational lock (restricting peptide backbone rotation), and a bioisostere for carbonyls or alkenes.

However, validating the precise stereochemistry and geometry of these systems is notoriously difficult. Standard NMR techniques often fail due to the quaternary carbon "blind spot" —the lack of protons on the geminal center eliminates crucial vicinal couplings (


), rendering relative stereochemistry assignment ambiguous.

This guide objectively compares X-ray crystallography against spectroscopic alternatives and provides a field-proven workflow for crystallizing these often-oily scaffolds.

Comparative Analysis: X-ray vs. NMR vs. DFT

For a gem-disubstituted cyclopropane, relying solely on solution-state NMR is a risk. Below is a technical comparison of the validation methods available.

FeatureX-ray Crystallography Solution NMR (NOESY/ROESY) DFT Computation
Primary Output Absolute configuration (R/S), Bond lengths (

), Angles (

)
Relative spatial proximity (Inter-proton distances)Predicted energy minima & geometry
Stereo Certainty Definitive (Gold Standard) Inferential (High risk of artifact with flexible substituents)Theoretical (Requires experimental validation)
Quaternary Center Direct visualization of electron densityBlind Spot (No scalar coupling; relies on weak dipolar coupling)N/A (Calculates all atoms)
Sample State Solid (Single Crystal required)Solution (Isotropic)In silico (Gas or Solvation Model)
Throughput Low to Medium (1-3 days)High (1-2 hours)Medium (Hours to Days)

Scientist’s Verdict: While NMR is sufficient for purity, X-ray crystallography is non-negotiable for absolute structure assignment of gem-disubstituted cyclopropanes in late-stage lead optimization.

Decision Matrix: Method Selection

The following logic flow illustrates when to escalate from standard spectroscopy to crystallographic analysis.

MethodSelection Start New gem-Disubstituted Cyclopropane Synthesized NMR 1H/13C NMR + NOESY Start->NMR Decision1 Are NOE signals definitive? NMR->Decision1 DFT Run DFT (B3LYP/6-31G*) to predict conformation Decision1->DFT No / Ambiguous Publish Structure Validated Decision1->Publish Yes (High Confidence) Match Does DFT match NOE data? DFT->Match Xray Escalate to X-ray Crystallography Match->Xray No / Mismatch Match->Publish Yes

Figure 1: Decision tree for structural validation. Note that for gem-disubstituted systems, the "Ambiguous" path is the most common due to lack of vicinal coupling.

Technical Deep Dive: The "Oily" Problem & Solutions

Most gem-disubstituted cyclopropanes are oils or low-melting solids due to the disruption of crystal packing by the bulky geminal groups (the "grease ball" effect). Standard evaporation rarely works.

Protocol A: The "Anilinium Salt" Derivatization

If your molecule contains an amine or can be coupled to one, this is the highest-probability method for generating diffraction-quality crystals.

Mechanism: The formation of a salt introduces strong ionic lattice forces and hydrogen bond donors/acceptors that override the weak van der Waals forces of the cyclopropyl alkyl groups.

Step-by-Step Protocol:

  • Selection: Choose a counter-acid with a rigid, planar aromatic system. Recommendation: 3,5-dinitrobenzoic acid or picric acid.

  • Dissolution: Dissolve 10 mg of your cyclopropane oil in a minimal amount (0.5 mL) of dry diethyl ether.

  • Addition: Add 1.0 equivalent of the acid dissolved in ethanol.

  • Vapor Diffusion: Place the small vial (uncapped) inside a larger jar containing n-pentane (anti-solvent). Cap the large jar tightly.

  • Incubation: Store at 4°C. The pentane vapors will slowly diffuse into the ethanol/ether mix, gently lowering solubility and forcing crystallization over 24-72 hours.

Protocol B: Co-Crystallization (The "TBro" Method)

For non-basic cyclopropanes (e.g., esters, ketones), use a molecular chaperone.

  • Agent: 1,3,5,7-tetrakis(2-bromo-4-methoxyphenyl)adamantane (TBro ).[1]

  • Method: Mix analyte and TBro in a 1:1 molar ratio in chloroform. TBro forms porous lattices that "trap" the oily cyclopropane in ordered cavities.

Data Interpretation: The Thorpe-Ingold Effect

Once the structure is solved, you must validate the geometry against expected theoretical values to ensure the refinement is correct.

The Thorpe-Ingold Effect (Angle Compression): In gem-disubstituted systems, the repulsion between the two bulky substituents (e.g., methyls) forces the external bond angle (


) to open, which reflexively compresses  the internal ring angle opposite to the geminal carbon.[2][3]

Validation Metrics (Check your .CIF file):

  • Internal Bond Angle: Expect

    
     at the methylene carbon opposite the gem-dimethyl group.
    
  • Bond Length Asymmetry: The bond distal to the gem-substitution is often shorter (stronger) due to increased s-character, while proximal bonds lengthen.

  • Walsh Orbitals: The cyclopropane bonds are "bent" (banana bonds). Electron density maps often show maxima displaced from the bond vector. Do not constrain these during refinement; they are real electronic features.

Workflow Visualization: Crystallization of Oily Cyclopropanes

CrystallizationWorkflow Input Oily Cyclopropane (Gem-disubstituted) CheckFunc Functional Group? Input->CheckFunc Salt Salt Formation (3,5-Dinitrobenzoic acid) CheckFunc->Salt Amine/Basic CoCryst Co-Crystallization (Add TBro Chaperone) CheckFunc->CoCryst Ester/Neutral Diffusion Vapor Diffusion (Solvent: EtOH / Anti: Pentane) Salt->Diffusion CoCryst->Diffusion Cold Incubate at 4°C (24-72 Hours) Diffusion->Cold XrayData Collect Data at 100K (Minimize Thermal Motion) Cold->XrayData

Figure 2: Workflow for converting oily cyclopropane derivatives into diffraction-quality solids.

References
  • Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2][3][4] The formation and stability of spiro-compounds. J. Chem. Soc.[3] Trans. 4

  • Co-Crystallization Techniques (TBro): Jiao, J., et al. (2023). Determining the Relative Configuration of Propargyl Cyclopropanes by Co-Crystallization. Synlett.[1] 1

  • Crystallization-Induced Diastereomer Transformations: Comparison of methods for accessing chiral cyclopropanes. 5

  • NMR vs. X-ray Comparison: Detailed analysis of structural determination methods. 6

  • Cyclopropane Geometry & DFT Validation: Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents.[7][8] Acta Cryst. 7

Sources

Comparative

Technical Guide: Infrared Spectroscopy Analysis of the Ethynylcyclopropane Moiety

Content Type: Comparative Technical Guide Target Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists. Executive Summary The ethynylcyclopropane group is a high-value pharmacophore in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Target Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.

Executive Summary

The ethynylcyclopropane group is a high-value pharmacophore in modern drug discovery, acting as a bioisostere for phenyl rings and rigidifying molecular scaffolds (e.g., Efavirenz analogs). Its analysis presents a unique spectroscopic challenge: the interaction between the strained cyclopropane "Walsh orbitals" and the alkyne


-system creates distinct electronic signatures.

This guide provides an objective, data-driven comparison of Infrared (IR) spectroscopy against Raman and NMR alternatives. It details a self-validating FTIR protocol designed to detect the specific dipole-moment changes induced by cyclopropyl-alkyne conjugation.

Theoretical Framework: The Walsh-Alkyne Conjugation

To interpret the IR spectrum accurately, one must understand the underlying electronic causality. Unlike standard alkyl-alkynes, the ethynylcyclopropane bond is not a simple


-connection.
The Electronic Mechanism

Cyclopropane carbons exhibit ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-like hybridization in the C-C bonds (high 

-character) and

-like hybridization in the C-H bonds (high

-character). These are described as Walsh Orbitals .[1]
  • 
    -Donation:  The Walsh orbitals of the ring act as pseudo-
    
    
    
    donors.
  • Conjugation: These orbitals overlap with the

    
    -system of the ethynyl group (
    
    
    
    ).
  • IR Consequence: This conjugation polarizes the triple bond, significantly increasing the intensity of the

    
     stretching mode in IR spectra compared to isolated dialkyl alkynes.
    
Visualization: Electronic Interaction

The following diagram illustrates the orbital overlap responsible for the unique frequency shifts and intensity enhancements.

WalshInteraction cluster_0 Cyclopropane Ring cluster_1 Ethynyl Group Walsh Walsh Orbitals (High p-character) Interaction Hyperconjugation (Orbital Overlap) Walsh->Interaction e- donation PiSystem Alkyne π-System (sp hybridized) PiSystem->Interaction π-acceptor Result IR Effect: 1. Increased Dipole Change (Stronger Signal) 2. Frequency Red Shift (~10-20 cm⁻¹) Interaction->Result

Figure 1: Mechanism of electronic coupling between the cyclopropyl ring and the ethynyl group.

Comparative Analysis: IR vs. Alternatives

While NMR is the gold standard for connectivity, vibrational spectroscopy (IR/Raman) provides superior data on bond strength and electronic environment.

Table 1: Performance Matrix for Ethynylcyclopropane Analysis
FeatureFTIR (Recommended) Raman Spectroscopy NMR (

H /

C)
Primary Detection Dipole moment change (

)
Polarizability change (

)
Magnetic spin environment

Sensitivity
High (due to ring conjugation)Very High (Selection rule favored)N/A (Indirect via

C shift)

Specificity
Excellent (Sharp, ~3300 cm⁻¹)Good, but often broaderGood (

~1.8-2.0 ppm)
Ring Coupling Visible (Frequency shifts)Visible (Intensity changes)Visible (Spin-spin coupling

)
Sample State Solid, Oil, Gas (ATR/Transmission)Solid/Liquid (Non-destructive)Solution state required
Solvent Interference High (if solvent has C-H/C=C)Low (Water/Glass transparent)High (Deuterated solvent peaks)
Cost/Speed Low / <2 minsHigh / 10-30 minsHigh / 10-30 mins

Critical Insight: While Raman is typically preferred for symmetric alkynes, the asymmetry and polarization introduced by the cyclopropane ring make FTIR highly sensitive for this specific moiety, offering a faster and cheaper alternative to NMR for routine confirmation.

Characteristic Vibrational Data

The following frequencies are the "fingerprint" for ethynylcyclopropanes.

Table 2: Key Diagnostic Bands
ModeFrequency (cm⁻¹)IntensityStructural Origin

3280 – 3320 Strong, SharpTerminal alkyne stretch. Distinct from broad OH/NH.[2]

2100 – 2140 Medium/StrongTriple bond stretch. Note: Lower than alkyl-alkynes (2120-2260) due to conjugation.

3000 – 3100 MediumCyclopropyl C-H stretch.[1] Higher than alkane (

) C-H due to

-character.

1000 – 1050 MediumRing breathing/deformation (skeletal mode).

600 – 700 Strong, BroadAlkyne C-H bend (often overtone seen ~1200-1300).

Experimental Protocol: Self-Validating FTIR Workflow

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility in drug development contexts.

Phase A: System Validation (Pre-Scan)
  • Energy Throughput Check: Ensure interferometer throughput is >40% (for diamond ATR).

  • Polystyrene Calibration: Run a standard polystyrene film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹. Why: This confirms the laser frequency accuracy.

  • Background Collection: Collect 32 scans of the clean ATR crystal (air background).

Phase B: Sample Acquisition

Sample: Ethynylcyclopropane derivative (typically oil or low-melting solid).

  • Deposition: Place 10-20 µL of sample on the Diamond/ZnSe crystal.

  • Contact: Apply pressure clamp until the "force gauge" reaches optimal contact (usually 80-100 N). Why: Poor contact causes peak distortion and frequency shifts.

  • Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving the sharp

      
      C-H peak).
      
    • Scans: 64 (Signal-to-noise ratio optimization).

    • Apodization: Blackman-Harris 3-Term.

  • Acquisition: Collect spectrum.

Phase C: Data Processing & Analysis
  • ATR Correction: Apply "ATR Correction" algorithm (scales intensity by

    
    ). Why: ATR penetration depth is wavelength-dependent; this normalizes relative intensities to match transmission libraries.
    
  • Baseline Correction: Multi-point baseline correction (avoid automatic if possible).

  • Peak Picking: Threshold set to 5% transmission.

Visualization: Experimental Workflow

FTIR_Workflow cluster_prep Phase A: Validation cluster_acq Phase B: Acquisition cluster_proc Phase C: Processing Calib Polystyrene Calibration (1601 cm⁻¹ check) Bkgrd Background Scan (Air/Clean Crystal) Calib->Bkgrd Sample Sample Deposition (Diamond ATR) Bkgrd->Sample Param Set Parameters (Res: 2cm⁻¹, Scans: 64) Sample->Param Scan Collect Interferogram Param->Scan ATR_Corr ATR Correction (Depth normalization) Scan->ATR_Corr Analysis Identify Key Bands 3300 (≡C-H) & 2120 (C≡C) ATR_Corr->Analysis

Figure 2: Step-by-step FTIR analysis workflow for ethynylcyclopropane derivatives.

Troubleshooting & Interferences

Even with a robust protocol, specific chemical environments can obscure data.

  • Water Interference: Moisture absorbs strongly at 3300-3400 cm⁻¹.

    • Solution: Dry sample over MgSO₄ or use a vacuum-dried film. Look for the sharpness of the alkyne peak vs. the broadness of water.

  • Amine/Amide Overlap: Primary amines (

    
    ) absorb near 3300 cm⁻¹.
    
    • Differentiation: The ethynyl C-H stretch is a singlet. Primary amines show a doublet (symmetric/asymmetric stretch).

  • Symmetry Loss: If the ethynyl group is internal (e.g., Cyclopropyl-C

    
    C-R), the 
    
    
    
    (3300) disappears. The
    
    
    (2100-2200) remains but may become weaker if R is electronically similar to the cyclopropane ring (pseudo-symmetry).

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

  • De Meijere, A., et al. (2002).[3] Structural Parameters and Electronic Interactions in Substituted 1,1-Diethynylcyclopropanes. European Journal of Organic Chemistry.

  • NIST Chemistry WebBook. (2023). Cyclopropane and Alkyne Vibrational Data. National Institute of Standards and Technology.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Walsh orbital/IR correlation).

Sources

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